molecular formula C₁₈H₃₂O₁₆ B014276 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose CAS No. 121123-33-9

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose

Cat. No. B014276
M. Wt: 504.4 g/mol
InChI Key: KJZMZIMBDAXZCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose involves key steps such as the formation of beta-mannosidic linkage through 1-O-alkylation and glycosylation reactions. Kaur and Hindsgaul (1991) described a simple synthesis method using octyl iodide and acetobromomannose for glycosylation, demonstrating its utility as an acceptor for N-acetylglucosaminyltransferase-I activity (Kaur & Hindsgaul, 1991). Another significant synthesis approach involves the use of chemical synthesis for creating enzyme substrates and reference standards in studies related to the biosynthesis of N-linked oligosaccharides (Hällgren & Hindsgaul, 1994).

Molecular Structure Analysis

The molecular structure of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose has been elucidated through various analytical techniques, including X-ray crystallography. Srikrishnan, Chowdhary, and Matta (1989) determined the crystal and molecular structure of a related mannosyl disaccharide, providing insights into the conformations and intermolecular interactions within these molecules (Srikrishnan, Chowdhary, & Matta, 1989).

Scientific Research Applications

1. Synthesis and Reactivity

The research by Crich and Sharma (2008) demonstrates the selective formation of C-glycosides from 2,3-Di-O-benzyl-4,6-O-benzylidene-thiohexopyranosides, a related compound to 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose, showing the importance of these compounds in stereoselective synthesis (Crich & Sharma, 2008).

2. Binding and Structural Analysis

Sayers and Prestegard (2002) studied the conformation of a trimannoside, including 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose, bound to mannose-binding protein. This research highlights the structural details and conformational changes in this sugar when interacting with proteins, crucial for understanding protein-carbohydrate interactions (Sayers & Prestegard, 2002).

3. Lectin-Carbohydrate Interaction Studies

Mandal et al. (1994) investigated the binding specificity of concanavalin A with 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannose, revealing insights into the lectin's extended binding site and carbohydrate interactions, essential for understanding lectin function and designing lectin inhibitors (Mandal et al., 1994).

4. Glycosylation Reactions

Kaur and Hindsgaul (1991) focused on the synthesis of octyl 3,6-Di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside and its role as an acceptor in N-acetylglucosaminyltransferase-I assays. This study underscores the compound's utility in biochemical synthesis and enzyme activity studies (Kaur & Hindsgaul, 1991).

5. Synthesis of Complex Carbohydrates

Mukherjee et al. (2000) conducted a study involving the synthesis of complex carbohydrates including 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose. This research provides valuable information for the synthesis of complex carbohydrates and their potential applications in various biological studies (Mukherjee et al., 2000).

properties

IUPAC Name

2-(hydroxymethyl)-6-[[3,5,6-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(21)10(24)12(26)17(32-4)30-3-6-9(23)15(14(28)16(29)31-6)34-18-13(27)11(25)8(22)5(2-20)33-18/h4-29H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZMZIMBDAXZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392999
Record name Hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose

CAS RN

121123-33-9
Record name Hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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